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Compound of Interest

Compound Name: Lometraline Hydrochloride

Cat. No.: B10859410

Sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for
the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and
post-traumatic stress disorder. Its clinical efficacy is predicated on a well-defined mechanism of
action and a safety profile established through extensive preclinical evaluation. This technical
guide provides an in-depth summary of the key preclinical and toxicological studies that have
defined the pharmacological and safety characteristics of sertraline, intended for researchers,
scientists, and drug development professionals.

Non-Clinical Toxicology

A comprehensive battery of toxicology studies was conducted in animals to assess the safety
of sertraline. These studies were performed in both rodent (mice and rats) and non-rodent
(dogs and rabbits) species to evaluate potential toxicity following acute, sub-chronic, and
chronic administration.

Acute toxicity studies are designed to determine the potential adverse effects of a substance
after a single, high-dose exposure. The median lethal dose (LD50) is a primary endpoint of
these studies. For sertraline, acute oral toxicity was found to be low to moderate.

Table 1: Acute Oral Toxicity of Sertraline
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Species Sex LD50 (mg/kg)
Mouse Male 419

Mouse Female 433

Rat Male 1591

| Rat | Female | 1327 |

Long-term studies in multiple species are critical for identifying potential target organs for
toxicity and establishing a No-Observed-Adverse-Effect-Level (NOAEL). Sertraline was
evaluated in chronic oral toxicity studies in rats and dogs.

Table 2: Key Findings from Chronic Oral Toxicity Studies

Dose Levels Key Findings NOAEL

Species Duration .
(mgl/kg/day) at High Doses (mgl/kg/day)
Hepatocellular
hypertrophy,
vacuolation,
Rat 6 months 10, 40, 80 d 10
an

phospholipido
sis.

| Dog | 1 year | 10, 40, 60 | CNS signs (tremors, convulsions), hepatocellular changes
(hypertrophy, phospholipidosis). | 10 |

Experimental Protocol: 1-Year Chronic Oral Toxicity Study in Dogs
o Test System: Beagle dogs (male and female).
o Administration: Oral (capsule), once daily for 12 months.

e Dose Groups: Four groups: control (vehicle), low dose (10 mg/kg/day), mid dose (40
mg/kg/day), and high dose (60 mg/kg/day).
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o Parameters Monitored: Daily clinical observations, body weight, food consumption,
ophthalmoscopy, electrocardiography (ECG), hematology, clinical chemistry, urinalysis.

» Terminal Procedures: At the end of the study, all animals underwent a full necropsy. Organ
weights were recorded, and a comprehensive list of tissues was collected for
histopathological examination.

o Endpoint Analysis: The study aimed to identify target organs of toxicity and determine the
NOAEL. Findings included dose-dependent CNS signs and reversible liver changes,
consistent with phospholipidosis, a known effect of cationic amphiphilic drugs.

Sertraline was evaluated for genotoxic potential in a comprehensive set of in vitro and in vivo
assays. The overall evidence indicates that sertraline is not genotoxic.[1]

Table 3: Summary of Genetic Toxicology Studies

Metabolic
Assay Type Test System L Result
Activation

Bacterial Reverse . . . .
. S. typhimurium, E. With and Without .
Mutation (Ames ) Negative
coli S9
Test)

In vitro Mammalian )
Human Peripheral _ _ _
Chromosomal With and Without S9 Negative[2]
_ Blood Lymphocytes
Aberration

In vivo Micronucleus
Test

Mouse Bone Marrow N/A Negative

| In vivo Alkaline Comet Assay | Rat Peripheral Blood Lymphocytes | N/A | Negative for DNA
damage[3] |

While some studies using the in vivo cytokinesis-block micronucleus (CBMN) assay in rats
noted an increase in micronucleus frequency at high doses with chronic treatment, this
suggests a potential influence on cell division mechanisms rather than direct DNA damage.[3]
Other in vitro studies in human lymphocytes at high concentrations also did not find sertraline
to induce micronuclei formation.[2][4]
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Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

o Purpose: To assess the potential of sertraline and its metabolites to induce gene mutations in
bacteria.

e Test Strains:Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and
Escherichia coli strain (WP2 uvrA), selected to detect various types of mutations (e.g.,
frameshift, base-pair substitutions).

» Method: Plate incorporation method. Sertraline, at multiple concentrations, was mixed with
the bacterial tester strain and molten top agar. This mixture was poured onto a minimal
glucose agar plate.

o Metabolic Activation: The assay was performed both with and without an exogenous
metabolic activation system (Aroclor-induced rat liver homogenate, S9 fraction) to mimic
mammalian metabolism.

» Controls: A vehicle control (solvent used to dissolve sertraline) and known positive controls
for each strain (with and without S9) were run concurrently.

o Endpoint: After incubation for 48-72 hours, the number of revertant colonies (colonies that
have mutated back to a prototrophic state) on each plate was counted.

« Interpretation: A substance is considered mutagenic if it causes a reproducible, dose-related
increase in the number of revertant colonies compared to the vehicle control. Sertraline did
not produce such an increase.

Lifetime carcinogenicity studies were conducted in mice and rats.

Table 4: Summary of Carcinogenicity Studies

) ) Dose Levels -
Species Duration Key Findings
(mglkg/day)
No evidence of
Rat 2 years Up to 40

carcinogenicity.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10859410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

| Mouse | 2 years | Up to 40 | Increased incidence of benign liver adenomas in males at the
highest dose.[1] |

The liver tumors observed in male mice were considered secondary to the known hepatic
enzyme-inducing properties of sertraline in rodents and are not believed to be indicative of a
carcinogenic risk in humans.[1]

Sertraline was assessed for its effects on fertility, embryo-fetal development, and pre- and
postnatal development.

Table 5: Reproductive and Developmental Toxicology of Sertraline

. Dose Levels o NOAEL
Study Type Species Key Findings
(mgl/kg/day) (mgl/kg/day)
Fertility &
Early No effect on
] Rat Up to 80 . 80
Embryonic fertility.

Development

At maternally
toxic doses,
Embryo-Fetal delayed 10 (Maternal), 40
Rat Up to 80 o
Development ossification was (Fetal)
observed. No

teratogenicity.

At maternally
toxic doses,
Embryo-Fetal ) delayed 10 (Maternal), 20
Rabbit Up to 40 o
Development ossification was (Fetal)
observed. No

teratogenicity.

| Pre- & Postnatal Development | Rat | Up to 80 | Decreased neonatal survival and growth at
maternally toxic doses.[1] | 20 |
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The observed effects on neonatal rats, such as decreased survival and growth, are recognized
as a class effect for serotonin reuptake inhibitors and occurred at doses that also caused
toxicity in the maternal animals.[1]

Pharmacological Mechanism of Action

The primary mechanism of action of sertraline is the potent and selective inhibition of the
neuronal serotonin transporter (SERT). This inhibition blocks the reuptake of serotonin (5-HT)
from the synaptic cleft, thereby increasing the concentration of 5-HT available to bind to
postsynaptic receptors.

Synaptic Cleft Postsynaptic Neuron
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M b SERT (Serotonin Transporter) po— (e.9., 5-HT1A, 5-HT2A) & Therapeutic Effect
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Caption: Sertraline blocks the serotonin transporter (SERT) on the presynaptic neuron.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a chronic toxicity study, a
cornerstone of preclinical safety assessment.
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Caption: Generalized workflow for a preclinical chronic toxicity study.
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This guide summarizes the foundational preclinical and toxicological data for sertraline
hydrochloride. The comprehensive evaluation across multiple species and endpoints
established a safety profile that supported its clinical development and subsequent widespread
use. The findings highlight the liver as a primary target organ in animals, with effects largely
related to metabolic enzyme induction, and confirm the absence of genotoxic, carcinogenic (in
rats), or teratogenic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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